molecular formula C18H17ClN2O3S B2809783 N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-36-7

N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2809783
CAS RN: 898436-36-7
M. Wt: 376.86
InChI Key: WEMDARSGVXCXMH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolo[3,2,1-ij]quinoline core, followed by various functional group interconversions to introduce the sulfonamide and other substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,2,1-ij]quinoline core, a common structure in many biologically active compounds. The compound also contains a sulfonamide group, which is a common feature in many drugs .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, the nitrogen in the sulfonamide group could act as a nucleophile in substitution reactions. The compound could also undergo redox reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of ionization, its solubility in water and organic solvents, and its melting and boiling points .

Scientific Research Applications

Biological Activity and Synthesis

N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of compounds that demonstrate a wide range of biological activities, such as antibacterial, antitumor, and antifungal effects. The compound is a part of sulfonamide hybrids, which are known for their diverse pharmacological properties. These hybrids can incorporate various organic compounds leading to significant biological activities. Specifically, sulfonamides have been studied for their potential in addressing systemic infections and possess strong diuretic properties, which could be leveraged in developing new hypertension remedies (Ghomashi et al., 2022).

Antimicrobial Evaluation

The compound's derivatives have shown potential fungicidal activity, indicating its relevance in addressing fungal infections. This activity is crucial for developing new treatments for diseases caused by fungal pathogens. Additionally, the synthesis of derivatives has led to compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the compound's versatility in combating various microbial threats (Kappe & Kappe, 2009).

Antitubercular and Antifungal Properties

Further research into N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives has unveiled their potential in treating tuberculosis and exhibiting antifungal properties. The exploration of these compounds' structure-activity relationships has led to insights into optimizing their efficacy against specific pathogens, offering a promising avenue for new therapeutic agents in treating infectious diseases (Ukrainets et al., 2008).

Synthesis and Chemical Transformations

The compound's synthesis and its derivatives involve complex chemical transformations, highlighting the advancements in organic synthesis and the development of efficient methods for creating these biologically active molecules. These synthetic pathways are essential for producing the compound and its derivatives in sufficient quantities for further study and potential therapeutic use (Dorow et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-4-2-1-3-14(16)11-20-25(23,24)15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h1-4,9-10,20H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMDARSGVXCXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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